Lercanidipine is a dihydropyridine calcium channel blocker, specifically classified as a third-generation agent. [] It exhibits high vascular selectivity and a long duration of action. [, ] Its primary mechanism of action involves blocking L-type calcium channels (CaL), leading to vasodilation. [] Research indicates it also interacts with T-type calcium channels. [] Lercanidipine is commonly employed in scientific research to investigate its effects on hypertension, cardiovascular disease, and renal function. [, , , ]
Dehydro lercanidipine is a derivative of lercanidipine, which is classified as a third-generation dihydropyridine calcium channel blocker. This compound primarily functions to manage hypertension by inhibiting calcium influx in vascular smooth muscle and cardiac cells. The molecular formula for dehydro lercanidipine is CHNO, and it has the CAS number 887769-34-8. Its structural modifications enhance its pharmacological properties compared to its parent compound.
Dehydro lercanidipine is sourced from synthetic routes that modify the original lercanidipine structure. It belongs to the class of calcium channel blockers, specifically targeting L-type and T-type calcium channels. This classification is crucial as it determines its therapeutic applications in cardiovascular diseases.
The synthesis of dehydro lercanidipine involves a multi-step process:
In industrial settings, this synthesis is scaled up while maintaining rigorous control over reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Techniques like high-performance liquid chromatography are employed for purification.
Dehydro lercanidipine features a complex molecular structure characterized by multiple functional groups that enhance its biological activity. The compound has a distinctive arrangement that allows it to effectively bind to calcium channels, thus modulating their activity.
Dehydro lercanidipine participates in several chemical reactions:
Reagents typically used include:
The products from these reactions vary based on the specific type of reaction; oxidation may yield hydroxylated derivatives while reduction could produce fully hydrogenated compounds.
Dehydro lercanidipine operates primarily by blocking calcium channels in myocardial and vascular smooth muscle cells. This inhibition leads to decreased intracellular calcium levels, resulting in:
Additionally, it has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, which contributes to its nephroprotective effects in chronic kidney disease.
Dehydro lercanidipine exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels which can affect its solubility and bioavailability. Its solubility profile is crucial for its effectiveness as a therapeutic agent .
Dehydro lercanidipine has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4